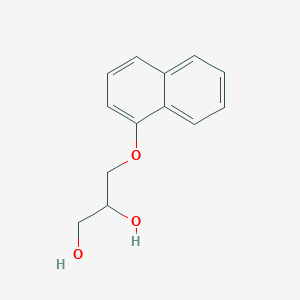

Propranolol glycol

説明

特性

IUPAC Name |

3-naphthalen-1-yloxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNNMWGWFIGTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865804 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36112-95-5 | |

| Record name | Propranolol glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36112-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol Related Compound A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Propranolol Glycol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propranolol (B1214883) glycol, a primary metabolite and significant impurity of the widely used beta-blocker, propranolol. A detailed examination of the synthetic pathway, encompassing the formation of the key epoxide intermediate and its subsequent hydrolysis, is presented. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical processes to support researchers and drug development professionals in the laboratory-scale synthesis of propranolol glycol for analytical and research purposes.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, this compound, chemically known as 3-(naphthalen-1-yloxy)propane-1,2-diol, is of significant interest. It is also recognized as "Propranolol EP Impurity A" and "Propranolol USP Related Compound A" in pharmacopeial standards. The availability of pure this compound is crucial for various research applications, including metabolism studies, impurity profiling of propranolol drug substances, and as a reference standard in analytical method development and validation. This guide outlines a reliable two-step synthesis route for this compound, commencing from readily available starting materials.

Synthesis Pathway Overview

The most common and efficient laboratory synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane. This key intermediate is prepared via the Williamson ether synthesis, reacting 1-naphthol (B170400) with epichlorohydrin (B41342) in the presence of a base.

-

Step 2: Hydrolysis of 3-(1-Naphthyloxy)-1,2-epoxypropane. The epoxide ring of the intermediate is then opened through hydrolysis to yield the desired this compound.

This pathway is favored for its relatively high yields and straightforward procedures.

Experimental Protocols

Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane

This procedure details the formation of the epoxide intermediate.

3.1.1. Materials and Reagents

-

1-Naphthol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride or Polyethylene glycol 6000)

-

Solvent (e.g., Toluene, Dioxane, or Dimethyl sulfoxide (B87167) (DMSO))

-

Deionized water

-

Organic solvent for extraction (e.g., Chloroform, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate)

3.1.2. Reaction Scheme

Caption: Synthesis of the epoxide intermediate.

3.1.3. Experimental Procedure

A representative experimental procedure is as follows[1]:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 1.0 mole equivalent of 1-naphthol and 0.05 mole equivalents of benzyltriethylammonium chloride in 3.0 mole equivalents of epichlorohydrin.

-

Heat the mixture to 50°C with stirring until all solids are dissolved.

-

Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mole equivalents) dropwise over 1 hour, maintaining the temperature at 50°C.

-

After the addition is complete, continue stirring at 50°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and allow the layers to separate.

-

Separate the organic layer, wash it once with water, and then concentrate under reduced pressure at 50°C to obtain the crude 3-(1-naphthyloxy)-1,2-epoxypropane as a reddish-brown oil.

3.1.4. Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (1-Naphthol:Epichlorohydrin:NaOH:Catalyst) | 1.0 : 3.0 : 1.5 : 0.05 | [1] |

| Temperature | 50°C | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 94.1% | [1] |

Step 2: Hydrolysis of 3-(1-Naphthyloxy)-1,2-epoxypropane to this compound

This procedure details the conversion of the epoxide intermediate to the final product.

3.2.1. Materials and Reagents

-

3-(1-Naphthyloxy)-1,2-epoxypropane

-

Acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid) or Base catalyst (e.g., dilute sodium hydroxide)

-

Solvent (e.g., Water, Acetone (B3395972)/water mixture)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

3.2.2. Reaction Scheme

Caption: Hydrolysis of the epoxide to form this compound.

3.2.3. Experimental Procedure

A general procedure for acid-catalyzed hydrolysis is as follows, based on established chemical principles of epoxide ring-opening:

-

Dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane in a suitable solvent mixture, such as acetone and water (e.g., 1:1 v/v).

-

Add a catalytic amount of a dilute acid, such as 0.1 M sulfuric acid, to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting epoxide spot.

-

Once the reaction is complete, neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica (B1680970) gel.

3.2.4. Quantitative Data

While a detailed, high-yield protocol is not extensively documented in readily available literature, one source reports a yield for a similar two-step synthesis.

| Parameter | Value | Reference |

| Overall Yield (from 1-naphthol) | 58% |

Note: This reported yield is for the combined condensation and ring-opening steps. The yield for the hydrolysis step alone may vary depending on the specific reaction conditions and purification methods employed.

Visualization of the Overall Synthesis Workflow

The following diagram illustrates the complete logical workflow for the synthesis of this compound.

Caption: this compound Synthesis Workflow.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound for research purposes. By following the outlined experimental protocols, researchers can reliably produce this important metabolite and impurity. The provided quantitative data and visual diagrams offer a clear and concise understanding of the synthesis pathway, facilitating its implementation in a laboratory setting. Further optimization of the hydrolysis step may lead to improved yields and purity of the final product.

References

Enantioselective Synthesis of Propranolol Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of propranolol (B1214883) glycol [3-(1-naphthoxy)propane-1,2-diol], a key chiral building block and a metabolite of the widely used β-blocker, propranolol. The focus is on providing actionable experimental protocols and comparative data to aid in the research and development of stereochemically pure compounds. The primary strategies discussed are hydrolytic kinetic resolution (HKR) of the precursor epoxide and enzymatic kinetic resolution of related precursors.

Introduction

The pharmacological activity of many chiral drugs is confined to a single enantiomer. In the case of propranolol, the (S)-enantiomer is significantly more active than its (R)-counterpart.[1] Consequently, the synthesis of enantiomerically pure propranolol and its metabolites, such as propranolol glycol, is of great importance. This guide explores robust methods to achieve high enantiomeric purity in the synthesis of this compound.

Hydrolytic Kinetic Resolution (HKR) of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

Hydrolytic kinetic resolution is a powerful technique for resolving racemic epoxides into an enantioenriched epoxide and the corresponding 1,2-diol. The use of chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, has proven to be highly effective for this transformation, offering high enantioselectivity for a broad range of substrates.[2]

The core of this method lies in the enantioselective ring-opening of a racemic epoxide with water. One enantiomer of the epoxide reacts preferentially with water to form the corresponding diol, leaving the unreacted, less reactive enantiomer of the epoxide in high enantiomeric excess.

Experimental Protocol: Chiral (salen)Co(III)-Catalyzed HKR

This protocol is a general procedure adapted for the synthesis of (S)-propranolol glycol from racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Materials:

-

Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane

-

(R,R)- or (S,S)-(salen)Co(II) complex (e.g., Jacobsen's catalyst)

-

Acetic acid

-

Toluene

-

Water (distilled or deionized)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Catalyst Activation:

-

In a vial, dissolve the (salen)Co(II) complex (0.02 mol %) in toluene.

-

Add acetic acid (2 equivalents relative to the cobalt complex).

-

Stir the solution, open to the air, for 30 minutes at room temperature. The color should change from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.

-

Remove the solvent under reduced pressure to obtain the crude (salen)Co(III)OAc catalyst as a brown solid.

-

-

Hydrolytic Kinetic Resolution:

-

To a stirred solution of racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 g) in a suitable solvent (e.g., dichloromethane or neat), add the activated (salen)Co(III)OAc catalyst (0.02 mol %).

-

Cool the mixture to 0-4 °C in an ice bath.

-

Slowly add water (0.5 equivalents relative to the epoxide) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or chiral HPLC to determine the conversion and enantiomeric excess of the diol and remaining epoxide.

-

-

Work-up and Purification:

-

Once the desired conversion (typically around 50%) is reached, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) can be used to separate the unreacted epoxide from the diol product.

-

Collect the fractions containing the (S)-propranolol glycol and the (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

-

Combine the respective fractions and remove the solvent in vacuo.

-

Determine the enantiomeric excess of the purified diol and epoxide using chiral HPLC.

-

Data Presentation

| Substrate | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Diol Yield (%) | Diol e.e. (%) | Ref. |

| Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane | (R,R)-(salen)Co(III)OAc | 0.2 | 25 | 18 | ~50 | 45 | >98 ((S)-diol) | [3] |

| Racemic Phenyl Glycidyl Ether | (R,R)-(salen)Co(III)OAc | 0.5 | 25 | 12 | 52 | 48 | 98 ((S)-diol) |

Note: The data for 1-(naphthalen-1-yloxy)-2,3-epoxypropane is extrapolated from similar substrates in the provided references. Specific experimental data may vary.

Enzymatic Kinetic Resolution of Propranolol Precursors

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their esters. For the synthesis of this compound, a key strategy involves the lipase-catalyzed resolution of a halohydrin precursor, such as 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol.

In this approach, one enantiomer of the racemic halohydrin is selectively acylated by the lipase (B570770), leaving the other enantiomer unreacted. The resulting acylated and unacylated enantiomers can then be separated and converted to the respective enantiomers of this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Halohydrin Precursor

This protocol describes a general method for the enzymatic resolution of a propranolol precursor.

Materials:

-

Racemic 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, to remove water)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a flask, dissolve racemic 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol (1.0 g) in the chosen organic solvent.

-

Add the acyl donor (1.5-2.0 equivalents).

-

Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

-

If the solvent is not anhydrous, add activated molecular sieves.

-

-

Enzymatic Resolution:

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC, tracking the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to obtain both enantiomers with high optical purity.

-

-

Work-up and Purification:

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the acylated product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

-

Conversion to this compound:

-

The separated enantiomers of the halohydrin and its ester can then be converted to the corresponding enantiomers of this compound through appropriate chemical transformations (e.g., hydrolysis of the ester followed by conversion of the chlorohydrin to the diol).

-

Data Presentation

| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |

| rac-1-chloro-3-(1-naphthoxy)-2-propanol | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 (for remaining alcohol) | |

| rac-1-(1-Naphthoxy)-2,3-epoxypropane (hydrolysis) | Aspergillus niger lipase | Water/Toluene | 35 | 48 | 48 | 94 ((S)-diol) |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts of the described synthetic strategies.

Caption: Hydrolytic Kinetic Resolution Workflow.

Caption: Enzymatic Kinetic Resolution Workflow.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through both hydrolytic kinetic resolution using chiral salen complexes and enzymatic kinetic resolution with lipases. The choice of method will depend on factors such as catalyst availability and cost, desired scale of reaction, and specific stereochemical requirements. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this important chiral molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Propranolol Glycol: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) glycol, systematically known as 3-(1-naphthyloxy)-1,2-propanediol, is a significant metabolite of the widely used beta-adrenergic receptor antagonist, propranolol. Its presence in biological systems following propranolol administration necessitates a thorough understanding of its chemical and physical properties, structure, and analytical methodologies for its detection and quantification. This technical guide provides an in-depth overview of propranolol glycol, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, propranolol, with the key difference being the presence of a diol (glycol) functional group in place of the secondary amine. This structural modification significantly alters its physicochemical properties, including its polarity and potential for biological interactions.

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and biological settings.

| Property | Value | Reference |

| IUPAC Name | 3-(1-Naphthyloxy)propane-1,2-diol | |

| Molecular Formula | C₁₃H₁₄O₃ | |

| Molecular Weight | 218.25 g/mol | |

| CAS Number | 36112-95-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 98-101 °C | |

| Boiling Point | 437.7 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in DMSO and methanol. | |

| pKa | 13.48 ± 0.20 (Predicted) | |

| LogP | 1.8 (Predicted) | |

| Topological Polar Surface Area | 49.69 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 1-naphthol (B170400) through a two-step process involving the formation of an epoxy intermediate followed by hydrolysis.

Workflow for the Synthesis of this compound:

propranolol glycol mechanism of action in the central nervous system

An In-depth Technical Guide to the Central Nervous System Mechanisms of Propranolol (B1214883) and Propylene (B89431) Glycol

Disclaimer: The term "propranolol glycol" does not refer to a recognized chemical compound or a standard pharmaceutical formulation. This guide interprets the query as an inquiry into the individual central nervous system (CNS) mechanisms of action of propranolol and its common pharmaceutical vehicle, propylene glycol. The potential for propylene glycol to act as a formulation excipient that influences the CNS penetration and effects of propranolol will also be discussed.

Propranolol: Mechanism of Action in the Central Nervous System

Propranolol is a lipophilic, non-selective beta-adrenergic receptor antagonist that readily crosses the blood-brain barrier, leading to a range of effects within the central nervous system.[1][2][3] Its CNS activity is multifaceted, extending beyond its primary beta-blocking function to interactions with other neurotransmitter systems.

Primary Mechanism: Non-Selective Beta-Adrenergic Blockade

The principal mechanism of propranolol in the CNS is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors.[1][2] These receptors are widely distributed in the brain and are activated by the catecholamines norepinephrine (B1679862) and epinephrine. By blocking these receptors, propranolol attenuates sympathetic nervous system activity in the brain. This action is believed to underlie its therapeutic efficacy in conditions such as performance anxiety, social phobia, and essential tremor by diminishing tonic sympathetic nerve outflow from vasomotor centers in the brain.

Secondary CNS Mechanisms

Propranolol's pharmacological profile in the CNS is broader than beta-blockade alone.

-

Serotonin (B10506) Receptor Antagonism: Propranolol acts as an antagonist at certain serotonin receptors, notably 5-HT1A and 5-HT1B. This interaction may contribute to its effectiveness in treating migraine headaches. The (-)-enantiomer of propranolol is a potent antagonist at 5-HT1A receptors.

-

Sodium Channel Blockade: At high concentrations, exceeding those typically required for beta-blockade, propranolol exhibits membrane-stabilizing activity by blocking voltage-gated sodium channels. This "quinidine-like" or local anesthetic effect is not stereospecific and may contribute to its anti-arrhythmic properties and certain CNS side effects.

-

Norepinephrine Transporter (NET) Inhibition: There is evidence that propranolol has a weak inhibitory effect on the norepinephrine transporter, which could potentially increase synaptic norepinephrine concentrations. However, due to the concurrent beta-receptor blockade, this effect would primarily result in the activation of α-adrenoceptors.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of propranolol for various CNS receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ki (nM) | Reference |

| β1 Adrenergic | 1.1 | |

| β2 Adrenergic | 0.8 | |

| 5-HT1A | 160 - 290 | |

| 5-HT1B | 130 - 186 | |

| 5-HT2B | 447 | |

| Sodium Channel (NaV1.5) | IC50: 2.6 - 2.7 µM (use-dependent) |

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol provides a representative methodology for determining the binding affinity of propranolol for β-adrenergic receptors in rat brain tissue.

-

Tissue Preparation:

-

Euthanize adult male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to a final protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.

-

-

Binding Assay:

-

Set up assay tubes in triplicate, each with a final volume of 250 µL.

-

Total Binding: Add 50 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of the radioligand [3H]-Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist, at a final concentration of 1 nM.

-

Non-specific Binding: Add 50 µL of membrane suspension, 50 µL of a high concentration of unlabeled propranolol (10 µM) to saturate the receptors, and 50 µL of [3H]-DHA.

-

Competitive Binding: Add 50 µL of membrane suspension, 50 µL of varying concentrations of unlabeled propranolol (e.g., 10-11 to 10-5 M), and 50 µL of [3H]-DHA.

-

Incubate all tubes at 25°C for 60 minutes.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Rapidly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (propranolol) concentration.

-

Use non-linear regression analysis (e.g., a one-site sigmoidal dose-response model) to calculate the IC50 (concentration of propranolol that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Propylene Glycol: Mechanism of Action in the Central Nervous System

Propylene glycol (PG) is an organic compound widely used as a solvent and vehicle for oral, intravenous, and topical pharmaceutical preparations. While "generally regarded as safe" by the FDA, it is not pharmacologically inert and can exert direct and indirect effects on the CNS, particularly at high concentrations.

Primary Effect: CNS Depression

The most significant CNS effect of propylene glycol, observed in cases of acute toxicity from high doses, is central nervous system depression. This effect is similar to that of ethanol (B145695), though PG is less potent. Animal and human studies have shown that high systemic concentrations of PG can lead to sedation, slowed brain activity, loss of balance, and in severe cases, seizures, coma, and death. Some animal studies have also suggested that PG can produce anxiolytic-like effects.

Metabolism and Indirect CNS Effects

In the body, propylene glycol is metabolized in the liver by alcohol dehydrogenase to lactic acid and pyruvic acid. If administered in high doses or to individuals with impaired renal function, the accumulation of its metabolite, L- and D-lactic acid, can overwhelm the body's buffering capacity, leading to hyperosmolarity and high anion gap metabolic acidosis. This systemic acidosis can secondarily impair CNS function.

Quantitative Data: Doses Associated with CNS Toxicity

Toxicity is rare and typically associated with high doses of intravenous medications containing PG, especially in vulnerable populations like infants or those with renal impairment.

| Population | Dose / Condition | Observed CNS Effects | Reference |

| Human (Adult) | High doses via medication | CNS depression, seizures, convulsions | |

| Human (Child) | Overdose | CNS depression, severe metabolic acidosis | |

| Human (Infant) | High doses via medication | Unresponsiveness, seizures | |

| Animal Studies | High doses | Loss of balance, increased breathing rate, coma | |

| Mice (Male) | 27 or 41 mmol/kg, i.p. | Anxiolytic-like effects in elevated plus-maze |

Experimental Protocol: Elevated Plus-Maze Test for Anxiolytic Activity

This protocol, based on methodology described in the literature, assesses the anxiolytic-like properties of propylene glycol in mice.

-

Apparatus:

-

The elevated plus-maze consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape, elevated 50 cm from the floor.

-

Two opposite arms are enclosed by high walls (e.g., 15 cm high), and the other two arms are open.

-

The apparatus is placed in a dimly lit, quiet room.

-

-

Animals and Dosing:

-

Use adult male mice (e.g., C57BL/6 strain) housed in groups with a 12-hour light/dark cycle.

-

Administer propylene glycol (e.g., 27 or 41 mmol/kg) or a saline vehicle control via intraperitoneal (i.p.) injection 30 minutes before testing. A positive control, such as diazepam, can also be included.

-

-

Testing Procedure:

-

Place a single mouse at the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze freely for a 5-minute period.

-

Record the session using an overhead video camera for later analysis.

-

Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

-

-

Behavioral Analysis:

-

A trained observer, blind to the treatment conditions, scores the video recordings for the following parameters:

-

Number of entries into open arms: An entry is counted when all four paws are in the arm.

-

Time spent in open arms.

-

Number of entries into closed arms.

-

Total number of arm entries: Used as a measure of general locomotor activity.

-

-

An increase in the number of entries into and/or the time spent in the open arms, without a significant change in the total number of arm entries, is interpreted as an anxiolytic-like effect.

-

Interaction and Formulation: Propranolol with Propylene Glycol

While not a combined entity, the use of propylene glycol as a vehicle in propranolol formulations is relevant to the drug's overall CNS effect profile.

Propylene Glycol as a Penetration Enhancer

Propylene glycol is frequently used in topical and oral formulations to enhance the percutaneous absorption and solubility of drugs. It is thought to enhance penetration by partitioning into the stratum corneum, disordering the lipid bilayers, and increasing the thermodynamic activity of the drug in the vehicle. While primarily studied in the context of skin, these properties could potentially influence the rate and extent of propranolol's passage across the blood-brain barrier when used in an oral solution. Studies have shown that PG can enhance the absorption of various drugs into the brain after topical administration in mice.

Potential for Additive CNS Effects

Propranolol is known to have additive effects with other CNS depressants, such as alcohol. Given that propylene glycol can cause CNS depression at high doses, a formulation containing a high concentration of PG could theoretically potentiate the sedative or fatiguing side effects of propranolol. This is a critical consideration in the formulation development and safety assessment of liquid propranolol products.

Experimental Workflow: Assessing CNS Penetration

References

Investigating the Anticonvulsant Properties of Propranolol Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol (B1214883), a well-established non-selective beta-adrenergic receptor antagonist, has demonstrated anticonvulsant properties in various preclinical models.[1][2] This has led to the investigation of its metabolites for similar activity. This technical guide focuses on propranolol glycol, a significant metabolite of propranolol, and its potential as an anticonvulsant agent.[3] While research indicates that this compound possesses inherent anticonvulsant activity, it is reported to be less potent than its parent compound.[4][5] This document synthesizes the available data on the anticonvulsant profile of this compound, details the experimental protocols used in its evaluation, and illustrates the proposed mechanism of action.

Quantitative Data Summary

The primary quantitative data available for the anticonvulsant activity of this compound is derived from comparative studies with propranolol in murine models. These studies aimed to determine the relative contribution of metabolites to the overall anticonvulsant effect of propranolol.

| Compound | Seizure Model | Potency Relative to Propranolol | Reference |

| This compound | Maximal Electroshock (MES), Pentylenetetrazol (PTZ), Strychnine-induced, Low-frequency electroshock | 1/2 to 1/3 as potent | |

| N-desisopropylpropranolol | Maximal Electroshock (MES), Pentylenetetrazol (PTZ), Strychnine-induced, Low-frequency electroshock | ~1/6 as potent |

Experimental Protocols

The anticonvulsant properties of this compound have been primarily assessed using standard preclinical seizure models in mice. The following are detailed methodologies for the key experiments cited in the literature.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Male mice are typically used.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.

-

Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes. The stimulus intensity is predetermined to induce a tonic hindlimb extension in control animals.

-

Assessment: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The percentage of animals protected at each dose is recorded.

-

Data Analysis: The dose of this compound that protects 50% of the animals from tonic hindlimb extension (ED50) is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for generalized myoclonic and absence seizures, induced by the GABAA receptor antagonist pentylenetetrazol.

-

Animal Model: Male mice are commonly used.

-

Drug Administration: this compound is administered i.p. at various doses, typically 30-60 minutes before PTZ injection.

-

Seizure Induction: A convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

-

Assessment: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds. The latency to the first seizure and the percentage of animals exhibiting seizures are recorded.

-

Data Analysis: The ED50, the dose of this compound that prevents seizures in 50% of the animals, is determined.

Proposed Mechanism of Action: Sodium Channel Blockade

The anticonvulsant effects of propranolol and its active metabolites are not attributed to beta-adrenergic blockade but rather to a "membrane-stabilizing" effect, which is consistent with the blockade of voltage-gated sodium channels. This mechanism is shared by many established antiepileptic drugs.

Proposed mechanism of action for this compound.

Experimental and logical Workflows

The preclinical screening of a compound like this compound for anticonvulsant activity typically follows a standardized workflow.

A generalized experimental workflow for anticonvulsant screening.

Discussion and Future Directions

The available evidence indicates that this compound possesses anticonvulsant properties, likely through the blockade of voltage-gated sodium channels. However, its lower potency compared to propranolol suggests that it may not be a primary driver of the parent drug's acute anticonvulsant effects. Further research is warranted to fully characterize the anticonvulsant profile of this compound. Specifically, detailed dose-response studies in a wider range of seizure models would be beneficial. Additionally, electrophysiological studies, such as whole-cell patch-clamp experiments on neuronal preparations, would provide more direct evidence and characterization of its interaction with sodium channels. Understanding the pharmacokinetic and pharmacodynamic properties of this compound in the central nervous system will be crucial in determining its potential as a standalone or adjunctive anticonvulsant therapy.

References

- 1. Anticonvulsant profile and mechanism of action of propranolol and its two enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of propranolol on maximal electroshock seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of pentylenetetrazol-elicited seizure activity by intraosseous propranolol in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the contribution of active metabolites to the anticonvulsant effects of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Propranolol and its Glycol Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective β-adrenergic receptor antagonist, is a widely prescribed medication for a variety of cardiovascular and neurological conditions.[1][2] Its therapeutic effects are primarily mediated through the competitive blockade of β1 and β2-adrenergic receptors.[3] The metabolism of propranolol is extensive, leading to the formation of several metabolites, one of which is propranolol glycol.[4][5] Understanding the structure-activity relationship (SAR) of propranolol and its metabolites is crucial for comprehending its overall pharmacological profile and for the development of new, more selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of propranolol and its glycol metabolite, focusing on their comparative pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

I. Chemical Structures

The chemical structures of propranolol and its glycol metabolite are fundamental to understanding their differing pharmacological activities. The key structural difference is the modification of the isopropanolamine side chain.

Propranolol: (RS)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol

This compound: 3-(naphthalen-1-yloxy)propane-1,2-diol

The conversion of the secondary amine and alcohol in the isopropanolamine side chain of propranolol to a diol in this compound significantly alters the molecule's interaction with its biological targets.

II. Quantitative Pharmacological Data

The following tables summarize the available quantitative data for propranolol and its glycol metabolite, facilitating a direct comparison of their pharmacological properties.

Table 1: β-Adrenergic Receptor Binding Affinity

| Compound | Receptor Subtype | Assay Type | Preparation | Radioligand | pKi / -log(Kd) | Ki / Kd (nM) | Reference |

| (±)-Propranolol | β1 | Radioligand Binding | COS-7 cell membranes | [125I]Iodocyanopindolol | 9.02 ± 0.04 | 0.095 | |

| (±)-Propranolol | β2 | Radioligand Binding | COS-7 cell membranes | [125I]Iodocyanopindolol | 8.85 ± 0.05 | 0.141 | |

| S(-)-Propranolol | β1 | Radioligand Binding | Not Specified | Not Specified | 8.16 | 6.92 | |

| S(-)-Propranolol | β2 | Radioligand Binding | Not Specified | Not Specified | 9.08 | 0.083 | |

| S(-)-Propranolol | β3 | Radioligand Binding | Not Specified | Not Specified | 6.93 | 117.49 | |

| This compound | β1 & β2 | - | - | - | Data not available | Data not available | - |

Table 2: Functional Antagonism (β-Adrenergic Blockade)

| Compound | Preparation | Agonist | pA2 Value | Reference |

| (±)-Propranolol | Guinea-pig trachea | Adrenaline | 8.85 | |

| (±)-Propranolol | Guinea-pig trachea | Noradrenaline | ~7.0 - 8.5 (biphasic) | |

| This compound | - | - | Data not available | - |

Table 3: Anticonvulsant Activity

| Compound | Seizure Model | Relative Potency | Reference |

| Propranolol | Strychnine-induced convulsions (mice) | 1 | |

| This compound | Strychnine-induced convulsions (mice) | 1/2 to 1/3 | |

| Propranolol | Maximal electroshock (mice) | ED50: 15-20 mg/kg (i.p.) |

III. Structure-Activity Relationship Analysis

The data presented above reveals a clear structure-activity relationship between propranolol and its glycol metabolite.

-

β-Adrenergic Receptor Blockade: The conversion of the isopropanolamine side chain in propranolol to a diol in this compound dramatically reduces its affinity and potency as a β-adrenergic receptor antagonist. While direct quantitative binding data for the glycol metabolite is limited, qualitative reports consistently indicate that it possesses significantly weaker β-blocking activity compared to the parent compound. This suggests that the secondary amine and the hydroxyl group on the chiral carbon of the isopropanolamine side chain are critical for high-affinity binding to β-adrenergic receptors. The S(-)-enantiomer of propranolol is significantly more potent than the R(+)-enantiomer, highlighting the stereospecificity of this interaction.

-

Anticonvulsant Activity: Interestingly, this compound retains significant anticonvulsant activity, being approximately half to one-third as potent as propranolol in animal models of strychnine-induced seizures. This indicates that the structural requirements for anticonvulsant activity differ from those for β-adrenergic blockade. The anticonvulsant effect of propranolol has been suggested to be related to its membrane-stabilizing properties and potentially interaction with sodium channels, rather than its β-blocking activity. The retention of anticonvulsant effects by the glycol metabolite suggests that the naphthalene (B1677914) ring and the oxygen-linked propylene (B89431) chain are important for this activity.

IV. Experimental Protocols

A. Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of propranolol and its glycol metabolite for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Transfect COS-7 cells with plasmids encoding for human β1 or β2-adrenergic receptors.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) to each well.

-

Add increasing concentrations of the unlabeled competitor (propranolol or this compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. Isolated Tissue Functional Assay for β-Adrenergic Antagonism

Objective: To determine the functional potency (pA2) of propranolol and its glycol metabolite in antagonizing isoprenaline-induced responses in isolated rat atria.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the heart.

-

Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Attach the atria to an isometric force transducer to record the rate of spontaneous contractions.

-

Allow the tissue to equilibrate for a period (e.g., 60 minutes) before starting the experiment.

-

-

Experimental Procedure:

-

Generate a cumulative concentration-response curve for the β-agonist isoprenaline by adding increasing concentrations to the organ bath and recording the increase in atrial rate.

-

Wash the tissue to return to baseline.

-

Add a fixed concentration of the antagonist (propranolol or this compound) to the organ bath and allow it to incubate for a specific period (e.g., 30 minutes).

-

Generate a second cumulative concentration-response curve for isoprenaline in the presence of the antagonist.

-

Repeat this procedure with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Plot the log of the agonist concentration versus the response (increase in heart rate).

-

Determine the dose ratio, which is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

-

C. Strychnine-Induced Convulsion Model in Mice

Objective: To assess the anticonvulsant activity of propranolol and its glycol metabolite.

Methodology:

-

Animal Preparation:

-

Use adult male mice, housed under standard laboratory conditions with free access to food and water.

-

Acclimatize the animals to the experimental environment before testing.

-

-

Drug Administration:

-

Divide the mice into groups: a vehicle control group, a positive control group (e.g., diazepam), and experimental groups receiving different doses of propranolol or this compound.

-

Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at a specific time point before the convulsant challenge (e.g., 30 minutes).

-

-

Induction of Convulsions:

-

Administer a convulsant dose of strychnine (B123637) (e.g., 2 mg/kg, i.p.) to each mouse.

-

Immediately after strychnine administration, place each mouse in an individual observation cage.

-

-

Observation and Data Collection:

-

Observe the mice continuously for a set period (e.g., 30-60 minutes).

-

Record the latency to the first tonic-clonic seizure.

-

Record the presence or absence of tonic hind limb extension.

-

Record the number of animals that are protected from seizures or death within each group.

-

-

Data Analysis:

-

Compare the latency to seizures and the percentage of protection between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Calculate the ED50 (the dose that protects 50% of the animals from seizures) for each compound using probit analysis.

-

V. Signaling Pathways and Experimental Workflows

A. β-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon stimulation of β-adrenergic receptors and its inhibition by propranolol.

References

The In Vivo Metabolic Pathway of Propranolol to Propranolol Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic conversion of propranolol (B1214883) to its metabolite, propranolol glycol, within a living organism. The document outlines the enzymatic pathway, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the core processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, resulting in numerous metabolites. One of these, this compound [3-(1-naphthoxy)-1,2-propanediol], is formed through a multi-step process involving side-chain oxidation. Understanding this metabolic pathway is crucial for a complete pharmacokinetic and pharmacodynamic profile of propranolol, as metabolites can possess their own biological activities and contribute to the overall therapeutic and toxicological effects of the parent drug.

The Metabolic Pathway from Propranolol to this compound

The formation of this compound from propranolol is not a direct conversion but rather a sequential metabolic cascade primarily occurring in the liver. The pathway involves initial N-dealkylation followed by oxidative deamination and subsequent reduction.

The key steps are as follows:

-

N-deisopropylation: The first step is the removal of the isopropyl group from the secondary amine of propranolol, yielding N-desisopropylpropranolol (DIP). This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor and CYP2D6 playing a minor role[1][2].

-

Oxidative Deamination: The resulting primary amine, N-desisopropylpropranolol, is then a substrate for monoamine oxidase (MAO). MAO catalyzes the oxidative deamination of DIP to form a highly reactive and unstable aldehyde intermediate, 3-(α-naphthoxy)-2-hydroxypropanal[3].

-

Reduction to this compound: This labile aldehyde intermediate is subsequently reduced to the more stable diol, this compound. This final reduction step is likely carried out by alcohol dehydrogenases (ADHs) or aldehyde reductases present in the liver[4][5].

The following diagram illustrates this metabolic pathway:

Quantitative Data

While propranolol metabolism has been extensively studied, specific quantitative data on the flux through the this compound pathway is limited. The majority of propranolol is metabolized through ring oxidation and direct glucuronidation. Side-chain oxidation, which leads to the formation of this compound and other metabolites like naphthoxylactic acid, accounts for a smaller fraction of the overall metabolism.

| Parameter | Value | Species | Matrix | Reference |

| Overall Side-Chain Oxidation | ~20% of oral dose | Human | - | |

| Peak Plasma Concentration of this compound | 9 +/- 2 ng/ml | Human | Plasma | |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours post-dose | Human | Plasma | |

| Brain Tissue Concentration | 10-250 ng/g | Mouse | Brain |

Experimental Protocols

The study of the metabolic pathway of propranolol to this compound involves both in vitro and in vivo experimental approaches.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the enzymatic conversion of propranolol in a controlled environment.

Objective: To determine the kinetics and identify the enzymes responsible for the formation of this compound from propranolol.

Materials:

-

Human liver microsomes (HLM) or rat liver microsomes (RLM)

-

Propranolol hydrochloride

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific CYP and MAO inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, furafylline (B147604) for CYP1A2, clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and propranolol at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Enzyme Inhibition Studies: To identify the specific enzymes involved, the above procedure is repeated with the inclusion of specific enzyme inhibitors in the incubation mixture.

In Vivo Studies and Sample Analysis

This protocol outlines the methodology for quantifying propranolol and its metabolites in biological samples from living organisms.

Objective: To determine the pharmacokinetic profile of propranolol and this compound in vivo.

Animal Studies (Rodent Model):

-

Dosing: Administer a single oral or intravenous dose of propranolol to a cohort of rats or mice.

-

Blood Sampling: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Tissue Harvesting (Optional): At the end of the study, euthanize the animals and harvest relevant tissues, such as the liver and brain.

Human Studies:

-

Human studies should be conducted under approved ethical guidelines. Blood samples are collected from subjects at various time points following propranolol administration.

Sample Preparation for LC-MS/MS Analysis:

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of propranolol).

-

Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases, typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of propranolol, this compound, and other metabolites.

The following diagram illustrates a typical experimental workflow for studying this metabolic pathway:

Conclusion

The metabolic conversion of propranolol to this compound is a multi-enzyme pathway involving N-deisopropylation by CYP enzymes, oxidative deamination by MAO, and subsequent reduction. While side-chain oxidation represents a minor route of propranolol's overall metabolism, a thorough understanding of this pathway is essential for a complete characterization of the drug's disposition. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the quantitative aspects and enzymatic intricacies of this metabolic transformation. Future research should focus on elucidating the precise contributions of different reductase enzymes in the final step and on obtaining more detailed quantitative data on the flux through this pathway in various populations.

References

- 1. ClinPGx [clinpgx.org]

- 2. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical trapping of labile aldehyde intermediates in the metabolism of propranolol and oxprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of alcohol and aldehyde dehydrogenases by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gender and propranolol-ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Propranolol Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the treatment of various cardiovascular diseases for decades. Its therapeutic effects are not solely attributable to the parent drug, as its metabolites also exhibit pharmacological activity and contribute significantly to its overall clinical profile. A thorough understanding of the discovery, isolation, and characterization of these metabolites is paramount for drug development professionals, researchers, and scientists engaged in pharmacology and toxicology studies. This technical guide provides an in-depth overview of the core methodologies and quantitative data associated with the metabolic fate of propranolol.

Propranolol Metabolism: Pathways and Key Metabolites

Propranolol undergoes extensive first-pass metabolism in the liver, with only about 25% of an oral dose reaching systemic circulation. The metabolism of propranolol is primarily mediated by the cytochrome P450 (CYP) enzyme system and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). The three main metabolic pathways are:

-

Aromatic Hydroxylation: This pathway is predominantly catalyzed by CYP2D6, leading to the formation of 4-hydroxypropranolol, a pharmacologically active metabolite with similar beta-blocking potency to the parent drug. Other minor hydroxylated metabolites, such as 5-hydroxypropranolol and 7-hydroxypropranolol, are also formed.

-

N-Dealkylation and Side-Chain Oxidation: CYP1A2 is the primary enzyme responsible for N-dealkylation, which results in the formation of N-desisopropylpropranolol. This is followed by further side-chain oxidation to yield naphthyloxylactic acid.

-

Glucuronidation: Direct conjugation of propranolol with glucuronic acid is another significant metabolic route, forming propranolol glucuronide. Additionally, the hydroxylated metabolites can also undergo glucuronidation.

Quantitative Analysis of Propranolol and its Metabolites

The accurate quantification of propranolol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used analytical techniques.

Table 1: Summary of LC-MS/MS Methods for Quantification of Propranolol and its Metabolites

| Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| Propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol | Infant Plasma | 1.0 (Propranolol), 0.2 (Metabolites) | 1-500 (Propranolol), 0.2-100 (Metabolites) | [1][2][3] |

| Propranolol | Rat Plasma | 2.0 | 2.0-800.0 | |

| Propranolol | Human Plasma | 2.05 | 2.05-250.3 | |

| Propranolol | Exhaled Breath Condensate | 5.6 | 5.6-224.0 |

Table 2: Summary of HPLC Methods for Quantification of Propranolol and its Metabolites

| Analyte(s) | Matrix | LLOQ (ng/mL) | Detection | Reference |

| Propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol | Plasma, Urine | 0.2 (Propranolol, N-desisopropylpropranolol), 1.0 (4-hydroxypropranolol) | Fluorescence | |

| Propranolol, 4-hydroxypropranolol | Plasma | 2.0 | Fluorescence |

Experimental Protocols

In Vitro Metabolism of Propranolol using Human Liver Microsomes

This protocol is designed to study the formation of phase I metabolites of propranolol in a controlled in vitro environment.

Materials:

-

Human liver microsomes

-

Propranolol solution

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard solution

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and propranolol solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube, add the internal standard, and analyze using a validated LC-MS/MS or HPLC method.

Isolation of Propranolol Glucuronides from Urine

This protocol describes a method for the isolation and purification of glucuronide conjugates of propranolol from urine samples.

Materials:

-

Urine sample from a subject administered propranolol

-

DEAE-Sephadex anion-exchange column

-

Reversed-phase HPLC system

-

Solvents for chromatography (e.g., water, acetonitrile, methanol, formic acid)

-

Lyophilizer

Procedure:

-

Anion-Exchange Chromatography:

-

Load the urine sample onto a pre-equilibrated DEAE-Sephadex anion-exchange column.

-

Wash the column with a low-ionic-strength buffer to remove unbound components.

-

Elute the glucuronide conjugates using a salt gradient (e.g., sodium chloride).

-

-

Fraction Collection and Desalting: Collect the fractions containing the glucuronides and desalt them using a suitable method (e.g., solid-phase extraction or another round of reversed-phase chromatography).

-

Reversed-Phase HPLC Purification:

-

Inject the desalted fraction onto a reversed-phase HPLC column.

-

Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to separate the different glucuronide isomers.

-

-

Fraction Collection and Lyophilization: Collect the purified glucuronide fractions and lyophilize to obtain the isolated metabolite in solid form.

Enzymatic Hydrolysis of Propranolol Glucuronides

This protocol is used to cleave the glucuronic acid moiety from the parent drug or its phase I metabolite, which can be useful for quantification or structural confirmation.

Materials:

-

Isolated propranolol glucuronide or a biological sample containing glucuronides

-

β-glucuronidase enzyme (from Helix pomatia or E. coli)

-

Appropriate buffer for the enzyme (e.g., acetate (B1210297) buffer, pH 5.0)

-

Incubator/water bath (37°C)

-

Quenching solvent (e.g., acetonitrile or methanol)

-

Internal standard

Procedure:

-

Sample Preparation: Dissolve the isolated glucuronide or the biological sample in the appropriate enzyme buffer.

-

Enzyme Addition: Add β-glucuronidase to the sample.

-

Incubation: Incubate the mixture at 37°C for a sufficient period to ensure complete hydrolysis (e.g., 2-18 hours).

-

Reaction Termination: Stop the reaction by adding a quenching solvent.

-

Sample Analysis: Add an internal standard and analyze the sample for the presence of the aglycone (propranolol or its hydroxylated metabolite) using a validated analytical method.

LC-MS/MS Quantification of Propranolol and its Metabolites in Plasma

This protocol provides a general framework for the simultaneous quantification of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in plasma.

Chromatographic Conditions:

-

Column: Hypersil GOLD C18 column (or equivalent)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient program to separate the analytes.

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Propranolol: m/z 260.2 → 116.1

-

4-Hydroxypropranolol: m/z 276.2 → 116.1

-

N-Desisopropylpropranolol: m/z 218.2 → 116.1

-

-

Internal Standard (e.g., Labetalol): Appropriate MRM transition

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 20 µL of internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed for 10 minutes.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Visualizations

References

- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide: Basic Pharmacological Profile of Propranolol Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) glycol, a primary metabolite of the widely recognized non-selective beta-adrenergic receptor antagonist propranolol, has garnered scientific interest for its distinct pharmacological activities. While structurally similar to its parent compound, the addition of a glycol functional group significantly alters its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the basic pharmacological profile of propranolol glycol, with a comparative analysis to propranolol, to support further research and development in cardiovascular and neurological therapeutics.

Mechanism of Action

Beta-Adrenergic Receptor Blockade

Similar to propranolol, this compound is understood to exert its effects through the blockade of beta-adrenergic receptors.[1] This competitive antagonism at β1 and β2 receptors inhibits the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. The blockade of these receptors leads to a reduction in heart rate, myocardial contractility, and renin release from the kidneys.[1] However, the structural modification in this compound is suggested to potentially reduce its affinity for these receptors compared to the parent drug.

Central Nervous System (CNS) Activity: Anticonvulsant Effects

A notable pharmacological characteristic of this compound is its anticonvulsant activity.[2] Studies have demonstrated its efficacy against experimentally induced seizures in animal models.[2] The underlying mechanism for this anticonvulsant effect is not attributed to its beta-blocking properties but rather to its ability to block voltage-gated sodium channels in neuronal membranes.[3] This action stabilizes neuronal hyperexcitability, thereby preventing seizure propagation.

Pharmacodynamics

The primary pharmacodynamic effects of this compound stem from its interaction with beta-adrenergic receptors and sodium channels.

Cardiovascular Effects

Through beta-blockade, this compound can induce:

-

Negative Chronotropy: Decrease in heart rate.

-

Negative Inotropy: Decrease in myocardial contractility.

-

Antihypertensive Effects: Reduction in blood pressure, partly due to reduced cardiac output and inhibition of renin release.

Neurological Effects

The sodium channel blocking activity of this compound is responsible for its observed anticonvulsant properties. It has been shown to be approximately half to one-third as potent as propranolol in mouse models of electroshock-induced seizures.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for β1 and β2-adrenergic receptors (i.e., Ki or IC50 values) is not extensively available in the public domain. However, based on structure-activity relationships, it is hypothesized that the addition of the hydrophilic glycol group may decrease its binding affinity compared to propranolol.

For comparative purposes, the well-documented binding affinities of propranolol are presented below.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Propranolol

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| (-)-Propranolol | β1-Adrenoceptor | 8.5 (-log mol/l) | Human | |

| (-)-Propranolol | β2-Adrenoceptor | 8.9 (-log mol/l) | Human | |

| Propranolol | β1-Adrenoceptor | ~8 ng/ml | Rat | |

| Propranolol | β2-Adrenoceptor | ~8 ng/ml | Rat |

Note: The S(-)-enantiomer of propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.

Pharmacokinetics

This compound is a metabolite of propranolol, which undergoes extensive first-pass metabolism in the liver. The pharmacokinetic profile of propranolol is well-characterized, and while specific quantitative data for this compound is less abundant, some comparative aspects have been studied.

Table 2: Comparative Pharmacokinetic Parameters of Propranolol

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | ~25% (oral) | Human | Oral | |

| Tmax | ~1-4 hours | Human | Oral | |

| Protein Binding | ~90% | Human | - | |

| Elimination Half-life | ~3-6 hours | Human | - | |

| Metabolism | Extensive hepatic metabolism (CYP2D6, CYP1A2) | Human | - | |

| Excretion | Primarily renal (as metabolites) | Human | - |

Studies in rats have shown that after oral administration of propranolol, the levels of its metabolites, including this compound, are greater compared to intravaginal administration.

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound) for β1- and β2-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

Non-specific binding control: High concentration of a non-labeled antagonist (e.g., propranolol).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Resuspend the membranes in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-labeled antagonist (e.g., 10 µM propranolol), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-